molecular formula C6H4Cl2N2 B6218339 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 2469518-92-9

4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B6218339
CAS No.: 2469518-92-9
M. Wt: 175
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Description

4,5-Dichloro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H3Cl2N2. This compound is characterized by a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, a methyl group at position 1, and a cyano group at position 2. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 4,5-dichloro-1-methylpyrrole with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces a hydrogen atom on the pyrrole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrrole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 4,5-dichloro-1-methyl-1H-pyrrole-2-amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups.

    Oxidation: Pyrrole-2-carboxylic acids or other oxidized products.

    Reduction: 4,5-Dichloro-1-methyl-1H-pyrrole-2-amine and related amine derivatives.

Scientific Research Applications

4,5-Dichloro-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antimicrobial activities.

    Materials Science: The compound is used in the development of advanced materials, including conductive polymers and organic semiconductors.

    Agricultural Chemistry: It is employed in the synthesis of agrochemicals, such as herbicides and insecticides.

    Biological Studies: Researchers use this compound to study the biological activity of pyrrole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms and the cyano group can enhance its binding affinity and specificity towards these targets. The exact pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1H-pyrrole-2-carbonitrile: Lacks the methyl group at position 1, which may affect its reactivity and biological activity.

    4,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a cyano group, leading to different chemical properties and applications.

    1-Methyl-1H-pyrrole-2-carbonitrile:

Uniqueness

4,5-Dichloro-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group on the pyrrole ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its utility in diverse research fields highlight its significance in organic chemistry.

Properties

CAS No.

2469518-92-9

Molecular Formula

C6H4Cl2N2

Molecular Weight

175

Purity

95

Origin of Product

United States

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